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Quantitative In Vitro Efficacy and Cytotoxicity Data

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Compound of Interest

Compound Name: SARS-CoV-2-IN-56

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The antiviral potency of Remdesivir and its parent nucleoside, GS-441524, was evaluated in various cell lines. The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are summarized below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Remdesivir (RDV) and GS-441524 against SARS-CoV-2



Compound	Cell Line	Assay Method	EC50 (μM)	EC90 (μM)	Citation
Remdesivir	Vero E6	Viral RNA Yield	0.77	1.76	[1]
Remdesivir	Vero E6	Plaque Reduction	1.65	2.40	[2]
Remdesivir	Vero E6	Cytopathic Effect (CPE)	0.22 - 0.32	-	[3]
Remdesivir	Calu-3	Plaque Reduction	0.28	2.48	[2]
Remdesivir	HAE	Viral Titer Reduction	~0.074	-	[4]
GS-441524	Vero E6	Plaque Reduction	0.47	0.71	
GS-441524	Calu-3	Plaque Reduction	0.62	1.34	_
GS-441524	HAE	Viral Titer Reduction	~0.86	-	

Table 2: Cytotoxicity and Selectivity Index of Remdesivir

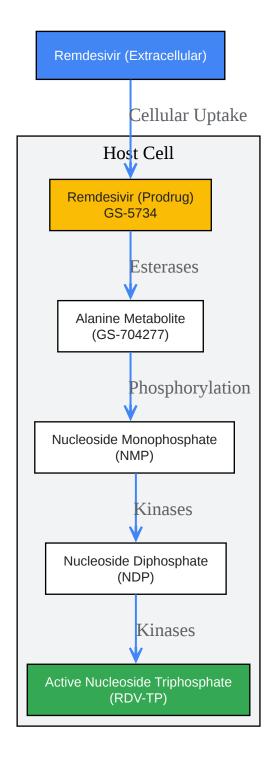
Compound	Cell Line	CC50 (µM)	EC50 (µM)	Selectivity Index (SI = CC50/EC50)	Citation
Remdesivir	Vero E6	>100	0.22 - 0.32	312.5 - 454.5	

Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue. Its antiviral activity is dependent on its intracellular conversion to the active nucleoside triphosphate (NTP) form, RDV-TP.



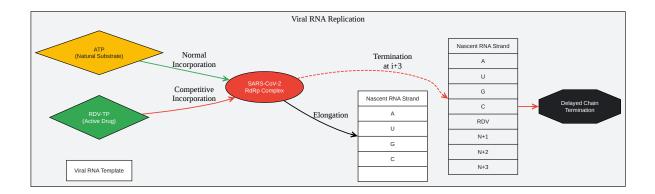
This active metabolite competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The incorporation of RDV-TP into the growing RNA chain does not cause immediate termination. Instead, it results in delayed chain termination, halting RNA synthesis three base pairs downstream from the point of incorporation. This action effectively disrupts viral genome replication.





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Caption: Metabolic activation pathway of Remdesivir within a host cell.



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Caption: Mechanism of RdRp inhibition by Remdesivir's active metabolite.

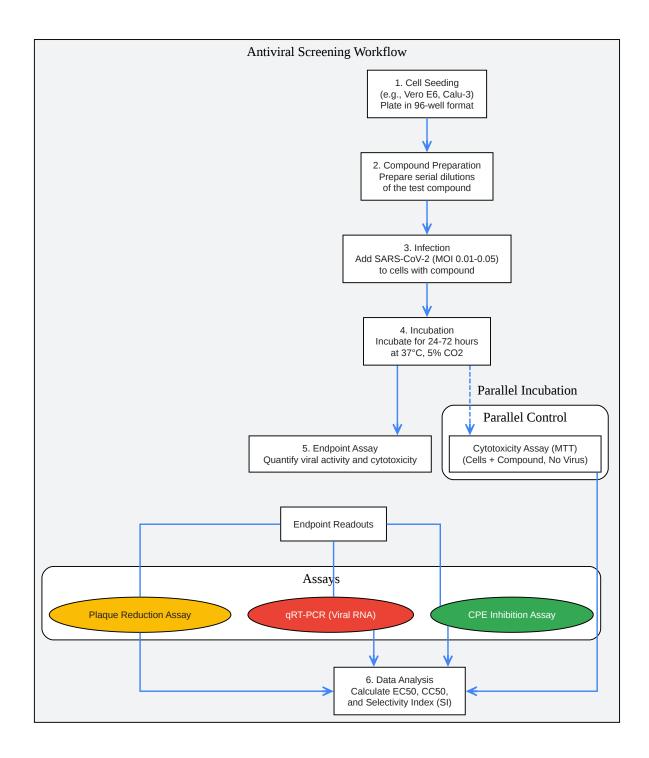
Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate antiviral compounds against SARS-CoV-2 are provided below.

General Workflow for In Vitro Antiviral Screening

The typical workflow for screening antiviral candidates involves several key stages, from cell preparation to data analysis, to determine the efficacy and toxicity of a compound.





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Caption: General experimental workflow for in vitro antiviral screening.



Plaque Reduction Assay Protocol

This assay quantifies the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (PRNT50).

- Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
- Compound Dilution: Prepare a 2-fold serial dilution of Remdesivir in infection medium (e.g., RPMI 1640 with 2% FCS).
- Virus Preparation: Prepare an inoculum of SARS-CoV-2 calculated to produce 100-200 plaque-forming units (PFU) per well.
- Infection: Remove the culture medium from the cells. Add 50 μ L of the virus inoculum to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
- Treatment: After adsorption, remove the inoculum and add 100 μL of the serially diluted compound. For the overlay, use a medium containing 1% Avicel or carboxymethyl cellulose to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.
- Staining: Fix the cells with 15% (w/v) formaldehyde and stain with 0.1% (w/v) crystal violet.
- Quantification: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control wells (no compound).

Quantitative RT-PCR (qRT-PCR) for Viral RNA

This method is used to quantify viral RNA levels in cell culture supernatants or cell lysates, providing a measure of viral replication.

• Sample Collection: After the incubation period (as described in the general workflow), collect the cell culture supernatant.



- RNA Extraction: Extract viral RNA from the samples using a commercial kit (e.g., NucleoSpin Dx Virus kit) according to the manufacturer's instructions.
- Reaction Setup: Prepare a one-step qRT-PCR reaction mix. A typical 20-25 μL reaction includes:
 - 5 μL of extracted RNA template.
 - RT-PCR enzyme mix (e.g., SuperScript III Platinum One-Step Quantitative RT-PCR System).
 - Primers and probe targeting a specific viral gene, such as the RNA-dependent RNA polymerase (RdRp) or Nucleocapsid (N) gene.
- Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following typical conditions:
 - Reverse Transcription: 55°C for 10 minutes.
 - Initial Denaturation: 95°C for 1 minute.
 - Cycling (45 cycles):
 - Denaturation: 95°C for 10-15 seconds.
 - Annealing/Extension: 60°C for 30-60 seconds (with signal acquisition).
- Data Analysis: Determine the quantification cycle (Cq) value for each sample. A standard curve using in vitro-transcribed RNA of known concentrations is used to quantify the viral RNA copy number. The EC50 is the compound concentration that reduces the viral RNA level by 50%.

Cytotoxicity Assay (MTT Assay) Protocol

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for distinguishing true antiviral activity from non-specific effects due to cytotoxicity.



- Cell Seeding: Seed cells in a 96-well plate at high density to ensure a confluent monolayer and incubate overnight.
- Compound Treatment: Remove the medium and add fresh medium containing the same serial dilutions of the test compound used in the antiviral assay. No virus is added to these wells.
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
- Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 is the compound concentration that reduces cell viability by 50%.

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